molecular formula C17H13N3O4 B5887513 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

Cat. No.: B5887513
M. Wt: 323.30 g/mol
InChI Key: ANQQFZQSRJWCQS-UHFFFAOYSA-N
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Description

2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of quinazolinone derivatives . Additionally, more research could be conducted to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . The compound can also be synthesized by reacting 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different quinazolinone analogs.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sodium azide, and active methylene compounds such as ethylcyanoacetate and ethylacetoacetate . Reaction conditions typically involve heating in an oil bath at temperatures ranging from 130–135°C .

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities .

Scientific Research Applications

2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(19-14-8-4-2-6-12(14)17(23)24)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQFZQSRJWCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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